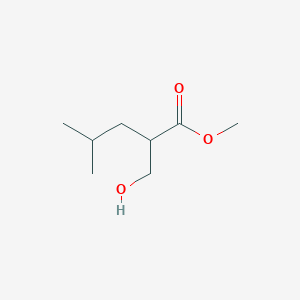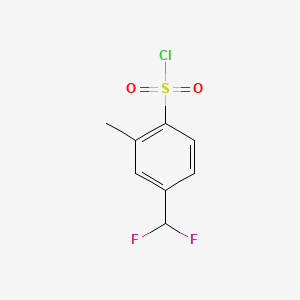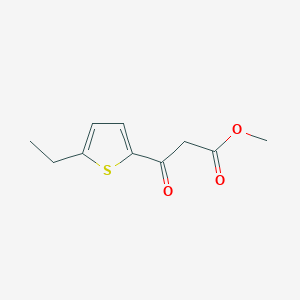![molecular formula C25H26N2O5 B13619741 1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)
1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group of the pyrrolidine-2-carboxylic acid is protected using the Fmoc group.
Cyclobutanecarbonylation: The protected amino acid is then reacted with cyclobutanecarbonyl chloride to introduce the cyclobutanecarbonyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .
Applications De Recherche Scientifique
1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: The compound is used in the development of peptide-based drugs, including those targeting specific proteins or enzymes.
Bioconjugation: It is used in the conjugation of peptides to other molecules, such as fluorescent dyes or nanoparticles, for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under basic conditions to allow for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids, such as Fmoc-phenylalanine and Fmoc-lysine, are similar in structure and function.
Boc-Protected Amino Acids: Boc (tert-butoxycarbonyl) protected amino acids are also used in peptide synthesis but differ in their protecting group chemistry.
Uniqueness
1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid is unique due to the presence of the cyclobutanecarbonyl group, which provides additional steric hindrance and stability compared to other Fmoc-protected amino acids .
Propriétés
Formule moléculaire |
C25H26N2O5 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
1-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H26N2O5/c28-22(29)21-11-5-14-27(21)23(30)25(12-6-13-25)26-24(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,26,31)(H,28,29) |
Clé InChI |
KFYUBNULQWHGLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)C2(CCC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)


![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)



